molecular formula C18H22O4 B094886 (-)-1,4-Di-O-benzyl-L-threitol CAS No. 17401-06-8

(-)-1,4-Di-O-benzyl-L-threitol

Cat. No. B094886
CAS RN: 17401-06-8
M. Wt: 302.4 g/mol
InChI Key: YAVAVQDYJARRAU-ROUUACIJSA-N
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Description

(-)-1,4-Di-O-benzyl-L-threitol is a derivative of threitol, a four-carbon sugar alcohol, which has been modified by the addition of benzyl groups. This compound is of interest due to its potential use as a chiral building block in organic synthesis. The presence of benzyl groups can provide protection for the hydroxyl groups and can be used in the stereoselective synthesis of various compounds .

Synthesis Analysis

The synthesis of (-)-1,4-Di-O-benzyl-L-threitol can be achieved starting from readily available L-tartaric acid. An optimized synthetic route has been developed that involves modern reagents and enhanced work-up conditions to obtain the compound in high yields. The process includes the formation of intermediates such as dimethyl 2,3-O-isopropylidene-L-tartrate and 2,3-di-O-isopropylidene-L-threitol, followed by benzyl protection to yield the final product .

Molecular Structure Analysis

The molecular structure of (-)-1,4-Di-O-benzyl-L-threitol is characterized by the presence of two benzyl groups attached to the 1 and 4 positions of the threitol backbone. This structure is important for its role as a chiral auxiliary or template in asymmetric synthesis, as it can induce chirality in the resulting compounds .

Chemical Reactions Analysis

(-)-1,4-Di-O-benzyl-L-threitol can be used in various chemical reactions due to its chiral centers and protected hydroxyl groups. For instance, it has been used as a chiral template in the desymmetrization of biphenyl compounds, leading to the synthesis of axially chiral biaryls. The compound has also been employed in the synthesis of alternating oligo(threitol)-co-bis(styryl)benzenes, which exhibit helical twisting power in liquid crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of (-)-1,4-Di-O-benzyl-L-threitol are influenced by its protective benzyl groups and the stereochemistry of the threitol backbone. The compound is likely to be a solid at room temperature and may have specific solubility characteristics depending on the solvents used. The presence of benzyl groups also affects its reactivity, making it suitable for selective reactions in the synthesis of complex molecules .

Scientific Research Applications

  • Synthesis of Homochiral Ketals : (-)-1,4-Di-O-benzyl-L-threitol is used in the synthesis of homochiral ketals, particularly in organic synthesis involving diastereoselective cyclopropanation. This compound demonstrates efficiency and diastereoselectivity in such processes (Mash & Nelson, 1987).

  • Chromatographic Resolution of Diastereomeric Ketals : It aids in the chromatographic resolution of diastereomeric α-hydroxycycloalkanone ketals derived from this compound, contributing to advancements in separation techniques in chemistry (Mash & Hemperly, 1988).

  • Asymmetric Synthesis of Axially Chiral Biaryls : The compound serves as a chiral template for asymmetric synthesis, particularly in creating axially chiral biaryls. This application is significant in the field of stereoselective synthesis and pharmaceutical research (Tuyet et al., 2000).

  • Development of Polymeric Materials : In polymer science, (-)-1,4-Di-O-benzyl-L-threitol is used in developing carbohydrate-based polyesters, indicating its utility in creating bio-based materials with potential applications in sustainable materials science (Lavilla et al., 2014).

  • Glycosylation Studies : It plays a role in glycosylation studies, useful in understanding carbohydrate-protein interactions, crucial in biological systems and drug development (Vaino et al., 1997).

  • In Chromosome Breakage Studies : (-)-1,4-Di-O-benzyl-L-threitol has been used in chromosome breakage studies in plants, contributing to the understanding of genetic mutations and chromosomal dynamics (Moutschen et al., 1966).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It would also include recommendations for safe handling, storage, and disposal.


Future Directions

This would involve a discussion of the current limitations in the understanding or application of the compound and potential directions for future research.


For a specific compound like “(-)-1,4-Di-O-benzyl-L-threitol”, you would need to consult scientific literature or databases. If you have access to a library or a database like PubMed, Scopus, Web of Science, or others, you could search for this compound to find relevant papers. Please note that the availability of information may depend on the compound’s relevance and the extent of research on it. If you’re affiliated with a research institution, you might also have access to a research librarian who can assist with your literature search.


properties

IUPAC Name

(2S,3S)-1,4-bis(phenylmethoxy)butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-17(13-21-11-15-7-3-1-4-8-15)18(20)14-22-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAVQDYJARRAU-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H](COCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427043
Record name (-)-1,4-Di-O-benzyl-L-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,4-Di-O-benzyl-L-threitol

CAS RN

17401-06-8
Record name (-)-1,4-Di-O-benzyl-L-threitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.2 g of the 1,4-bis(benzyloxy)-2,3-epoxybutane thus obtained was dissolved in a mixture comprising 120 ml of tetrahydrofuran and 30 ml of water. Then 30 ml of an aqueous solution containing 6 ml of 60% perchloric acid was added dropwise thereto under ice-cooling and stirring. After stirring at the same temperature for additional 4 hours, the reaction mixture was poured into ice/water and extracted with ether. The extract was washed with water and dried. After distilling off the solvent, the obtained oily residue was purified by column chromatography (silica gel, hexane/ethyl acetate) to thereby give 2.7 g of 1,4-bis(benzyloxy)-2,3-butanediol as a colorless liquid.
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
TMT Tuyet, T Harada, K Hashimoto… - The Journal of …, 2000 - ACS Publications
Sequential etherification of 2,2‘,6,6‘-tetrahydroxybiphenyl (1) with 1,4-di-O-benzyl-l-threitol under Mitsunobu conditions gives desymmetrized biphenyldiol 9 of S-axial chirality …
Number of citations: 47 pubs.acs.org
EA Mash, KA Nelson - Tetrahedron, 1987 - Elsevier
2-Cycloalken-1-one 1,4-di -O -benzyl -L-threitol ketals undergo efficient and diastereoselective cyclopropanation when treated with an excess of the Simmons-Smith reagent. For …
Number of citations: 85 www.sciencedirect.com
EA Mash, SK Math, JB Arterburn - The Journal of Organic …, 1989 - ACS Publications
Recently there has been much interest in the diaster-eoselective manipulation of medium and large ring systems. 2 Recognition of the fact that substituents on such rings can control the …
Number of citations: 32 pubs.acs.org
EA Mash, KA Nelson, S Van Deusen… - Organic …, 2003 - Wiley Online Library
4‐Di‐O‐alkyl threitols from tartaric acid: 1,4‐di‐O‐benzyl‐L‐threitol intermediate: Dimethyl 2,3‐O‐isopropylidene‐L‐tartrate. reactant: L‐tartaric acid (101 g, 0.673 mol) intermediate: 2,3‐…
Number of citations: 87 onlinelibrary.wiley.com
EA Mash, KA Nelson, PC Heidt - Tetrahedron letters, 1987 - Elsevier
A series of 2-cyclohexen-1-one ketals related to 2-cyclohexen-1-one 1,4-di- O-benzyl-L-threitol ketal but possesing different dioxolane appendages was prepared and subjected to …
Number of citations: 24 www.sciencedirect.com
M Garcia-Valverde, R Pedrosa, M Vicente - Tetrahedron: Asymmetry, 1995 - Elsevier
Condensation of acetals of 3-chloro- and 3-bromopropanal with (−)-1,4-di-O-benzyl-L-threitol and (−)-cis-2,3-bornanediol leads to the corresponding 2-(2′-chloroethyl-)- and 2-(2′-…
Number of citations: 14 www.sciencedirect.com
EA Mash, KA Nelson - Tetrahedron letters, 1986 - Elsevier
Optically active [mn1]propellanones have been prepared by diastereoselective cyclopropanation of homochiral one ketals derived from 1,4-di-O-benzyl-L-threitol and readily available …
Number of citations: 30 www.sciencedirect.com
EA Mash, SB Hemperly - Tetrahedron letters, 1988 - Elsevier
A general method for the chromatographic resolution of diastereomeric α-hydroxycycloalkanone ketals derived from 1,4-di- O -benzyl-L-threitol is reported. Separability is thought to …
Number of citations: 8 www.sciencedirect.com
B Meier, M Kollroser, A Presser - Monatshefte für Chemie-Chemical …, 2014 - Springer
An improved five-step procedure has been applied to synthesize enantiopure l- and d-1,4-di-O-benzylthreitol out of readily available l- and d-tartaric acid. Through the use of modern …
Number of citations: 2 link.springer.com
Z Rapi, T Nemcsok, Á Pálvölgyi, G Keglevich, A Grün… - Chirality, 2017 - Wiley Online Library
A few new l‐threitol‐based lariat ethers incorporating a monoaza‐15‐crown‐5 unit were synthesized starting from diethyl l‐tartrate. These macrocycles were used as phase transfer …
Number of citations: 20 onlinelibrary.wiley.com

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